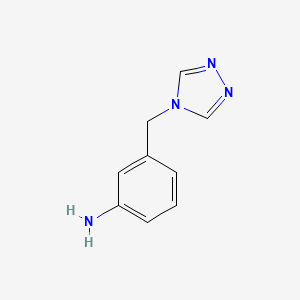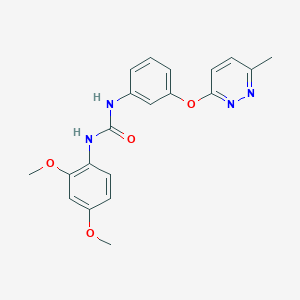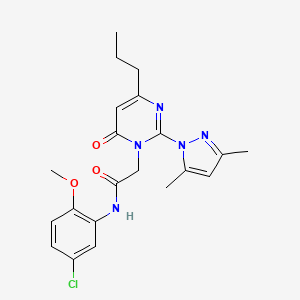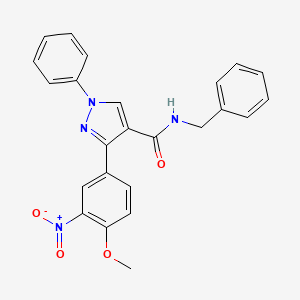![molecular formula C17H16N2O3 B2425256 1-([2,2'-Bifuran]-5-ilmetil)-3-(o-tolil)urea CAS No. 2034594-73-3](/img/structure/B2425256.png)
1-([2,2'-Bifuran]-5-ilmetil)-3-(o-tolil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts . The o-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .
Synthesis Analysis
The synthesis of compounds involving urea often involves reactions such as Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .
Molecular Structure Analysis
The molecular structure of urea is CO(NH2)2 and its molecular weight, or molar mass, is measured at 60.06 grams . The o-tolyl group has a molecular structure of C7H7 .
Chemical Reactions Analysis
Urea and N-methylurea react with benzil and substituted benzils in alkaline conditions to form 5,5-diphenylhydantoins, or the appropriately substituted compounds .
Physical And Chemical Properties Analysis
Urea is a mineral that is only stable in an arid environment. It is normally translucent and comes in the form of a liquid or solid (pellets). The density of this mineral is 1.33 g/cm3. The specific gravity of urea is 1.34 at room temperature: 68 degrees Fahrenheit or 20 degrees Celsius .
Aplicaciones Científicas De Investigación
- OTBN sirve como un bloque de construcción crucial para la síntesis de bloqueadores del receptor de angiotensina (ARBs), incluidos candesartán, irbesartán, losartán, tasosartán y valsartán .
- Los investigadores exploran materiales no preciosos (como catalizadores a base de níquel) para mejorar la cinética y la termodinámica en los sistemas de electrólisis de urea .
Síntesis de fármacos antihipertensivos
Electrocatálisis para la electrólisis de urea
Química medicinal y reemplazos bioisostéricos
Mecanismo De Acción
Safety and Hazards
Most safety hazards in a urea plant involve a release of toxic ammonia of which 90% can occur suddenly, without any pre-warning . Other main safety hazards are crystallization risks, vibration risks, backflow risks, hydrogen explosion risks, ammonium carbamate corrosion risks and corrosion under insulation / atmospheric corrosion risks .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-16(22-13)15-7-4-10-21-15/h2-10H,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLONJGVUTCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)


![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)
